N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(16-9-10)17-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAICGIWYTVZMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include cyclopropylamine, pyridine derivatives, and boronic acids.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be tailored to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of the boronic acid group to borane derivatives.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Borane derivatives and other reduced forms.
Substitution Products: A wide range of functionalized derivatives based on the substituent used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: The compound can be used in biological studies to investigate the role of boronic acids in biological systems. It may also serve as a probe in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The boronic acid group can interact with biological targets, making it useful in drug design.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with amino acids, particularly cysteine residues in proteins, leading to modulation of biological processes.
Molecular Targets and Pathways Involved:
Proteins: Interaction with cysteine residues in enzymes and receptors.
Pathways: Potential involvement in signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Key Findings:
Trifluoromethyl and chloro substituents enhance electrophilicity at the boron center, accelerating Suzuki reactions .
Biological Relevance :
- Analogues like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4) are prioritized in drug discovery due to the CF₃ group’s metabolic stability and lipophilicity .
- Pyrimidine-based derivatives (e.g., N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine ) exhibit altered binding affinities in kinase inhibition studies .
Synthetic Utility :
Biological Activity
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings and data.
- Chemical Formula : C14H21BN2O2
- Molecular Weight : 260.14 g/mol
- CAS Number : 2096334-77-7
The compound exhibits its biological activity primarily through inhibition mechanisms. It has been reported to act on various biological pathways, particularly those involving protein kinases and enzymes relevant to disease processes.
Antiparasitic Activity
Research indicates that N-Cyclopropyl derivatives can exhibit significant antiparasitic activity. For example, modifications involving cyclopropyl groups have shown enhanced potency against certain parasites. In vitro studies have demonstrated that the inclusion of the cyclopropyl moiety can improve the efficacy of the compound against parasitic infections, with effective concentrations (EC50) reported as low as 0.023 μM .
GSK-3β Inhibition
This compound has been identified as a competitive inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), with IC50 values indicating potent inhibition. The structural modifications in the pyridine ring contribute to its selectivity and potency against GSK-3β .
Case Studies
- Antiparasitic Efficacy :
- GSK-3β Inhibition :
Data Tables
| Activity Type | Compound Structure | EC50 (μM) | IC50 (nM) |
|---|---|---|---|
| Antiparasitic | N-Cyclopropyl derivative | 0.023 | - |
| GSK-3β Inhibition | N-Cyclopropyl-5-(4,4,5,5-tetramethyl...pyridin-2-amines | - | 8 |
Safety and Toxicity
According to safety data sheets, no evidence of endocrine-disrupting properties was found for this compound in current literature . However, standard precautions should be taken when handling due to potential irritant effects on skin and eyes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
